
Inotersen (IONIS-TTRRx): A Technical Guide to
its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Inotersen

Cat. No.: B10832289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Inotersen (formerly IONIS-TTRRx), marketed as Tegsedi®, is a second-generation 2'-O-

methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) that represents a significant

advancement in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with

polyneuropathy. This technical guide provides an in-depth overview of the discovery,

development, and mechanism of action of Inotersen. It details the preclinical and pivotal

clinical studies that established its efficacy and safety profile, leading to its regulatory approval.

This document includes comprehensive data from the Phase 3 NEURO-TTR trial, detailed

experimental methodologies, and visualizations of key pathways and processes to serve as a

valuable resource for researchers and professionals in the field of drug development.

Introduction to Hereditary Transthyretin-Mediated
Amyloidosis (hATTR)
Hereditary transthyretin-mediated amyloidosis is a rare, progressive, and fatal autosomal

dominant disorder caused by mutations in the transthyretin (TTR) gene.[1][2] The TTR protein,

primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A).

Mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and

aggregate into amyloid fibrils.[3] These amyloid deposits accumulate in various tissues and

organs, including the peripheral nerves, heart, gastrointestinal tract, and kidneys, leading to a
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multisystemic disease.[1][3] The clinical presentation of hATTR is heterogeneous and can

include progressive sensorimotor and autonomic neuropathy, cardiomyopathy, and

nephropathy.[1][3]

Discovery and Preclinical Development of Inotersen
The development of Inotersen was driven by the need for a therapeutic agent that could

suppress the production of the pathogenic TTR protein. Ionis Pharmaceuticals utilized its

proprietary antisense technology to design a drug that could specifically target the messenger

RNA (mRNA) of the human TTR gene.[4]

Lead Optimization and Chemical Modification
Inotersen is a 20-nucleotide antisense oligonucleotide with a 2'-O-(2-methoxyethyl) (2'-MOE)

modification.[4] This chemical modification enhances the binding affinity and stability of the

ASO, increases its resistance to nuclease degradation, and improves its pharmacokinetic and

pharmacodynamic properties.[5] The specific sequence of Inotersen was optimized to bind to

a highly conserved region in the 3' untranslated region (3'-UTR) of the human TTR mRNA,

ensuring that it targets both wild-type and all known mutant forms of the TTR protein.[6]

Preclinical Pharmacology and Toxicology
Preclinical studies were conducted in various models to assess the pharmacology,

pharmacokinetics, and toxicology of Inotersen.

In Vitro Studies: Inotersen demonstrated potent and dose-dependent reduction of TTR

mRNA levels in human hepatocyte cell lines (HepG2) and primary hepatocytes.[5]

In Vivo Studies:

Transgenic Mice: In human TTR transgenic mouse models, administration of Inotersen
resulted in a significant, dose-dependent reduction in hepatic TTR mRNA and circulating

TTR protein levels.[5]

Cynomolgus Monkeys: Studies in cynomolgus monkeys, a species in which Inotersen is

pharmacologically active, also demonstrated robust and sustained reductions in liver TTR
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mRNA and plasma TTR protein concentrations following subcutaneous administration.[5]

[7]

Toxicology: The primary toxicity observed in preclinical studies was related to the

accumulation of the ASO in the kidney's proximal tubule cells, a known class effect for ASOs.

[7] This led to proteinuria in some animal models.[8] A comprehensive toxicology program,

including chronic toxicity studies in mice, rats, and monkeys, was conducted to support

clinical development.[7] No drug-related tumors were observed in a 6-month carcinogenicity

study in transgenic rasH2 mice.[7]

Mechanism of Action
Inotersen employs an antisense mechanism to inhibit the production of the TTR protein.[9]

Upon subcutaneous administration, Inotersen distributes to the liver, where it enters

hepatocytes.[10] Inside the hepatocyte nucleus, Inotersen binds with high specificity to the

target TTR mRNA sequence.[6][10] This binding creates an RNA-DNA heteroduplex, which is a

substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[4][11] RNase H1 then

cleaves the TTR mRNA strand of the heteroduplex, leading to its degradation.[11] By

destroying the TTR mRNA, Inotersen prevents its translation into both mutant and wild-type

TTR protein, thereby reducing the circulating levels of the protein and mitigating the formation

of amyloid deposits.[9][10]
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Figure 1: Mechanism of action of Inotersen in hepatocytes.

Clinical Development
The clinical development program for Inotersen was designed to evaluate its safety,

tolerability, pharmacokinetics, and efficacy in reducing TTR protein levels and ameliorating the
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signs and symptoms of hATTR with polyneuropathy.

Phase 1 Studies
Phase 1 studies in healthy volunteers evaluated single and multiple ascending doses of

Inotersen.[5] These studies established the pharmacokinetic and pharmacodynamic profile of

the drug, demonstrating dose-dependent reductions in serum TTR levels. The safety profile

was acceptable to proceed to patient studies.[5]

Phase 3 NEURO-TTR Study (NCT01737398)
The pivotal clinical trial for Inotersen was the NEURO-TTR study, a Phase 3, randomized,

double-blind, placebo-controlled, international study conducted in 172 patients with hATTR with

polyneuropathy.[12]

Patient Population: Eligible patients were adults (18-82 years) with a diagnosis of Stage 1

(ambulatory without assistance) or Stage 2 (ambulatory with assistance) hATTR with

polyneuropathy, a Neuropathy Impairment Score (NIS) between 10 and 130, and a

confirmed TTR mutation.[13][14]

Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either 300

mg of Inotersen or placebo via subcutaneous injection once weekly for 65 weeks.[13]

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in the

modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic

Neuropathy (Norfolk QoL-DN) total score.[12]

Key Secondary Endpoints: Key secondary endpoints included changes in the Short Form-36

(SF-36) Health Survey physical component summary score and assessments of cardiac

function in a subset of patients with cardiomyopathy.[15]
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Figure 2: Workflow of the Phase 3 NEURO-TTR clinical trial.

Modified Neuropathy Impairment Score +7 (mNIS+7): The mNIS+7 is a composite measure

of neurologic impairment specifically adapted for hATTR trials.[16][17] It includes

assessments of muscle weakness, sensory function, reflexes, and autonomic function. The

"+7" refers to seven neurophysiological tests: five nerve conduction studies (amplitudes of

ulnar, fibular, and tibial compound muscle action potentials, and ulnar and sural sensory

nerve action potentials), quantitative sensory testing (QST) for touch-pressure and heat-pain,

and heart rate response to deep breathing (HRDB).[18][19] Scores range from -22.32 to
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346.3, with higher scores indicating greater impairment.[16][20] A change of 2 points is

considered clinically meaningful.[21]

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN): The Norfolk QoL-DN is a 35-

item patient-reported questionnaire that assesses the impact of neuropathy on quality of life.

[15][22] It covers five domains: physical functioning/large-fiber neuropathy, activities of daily

living, symptoms, small-fiber neuropathy, and autonomic neuropathy.[23][24] Total scores

range from -4 to 136, with higher scores indicating a worse quality of life.[20]

The NEURO-TTR study enrolled a diverse patient population in terms of age, TTR mutation,

and disease severity.[9]

Characteristic Inotersen (n=112) Placebo (n=60)

Mean Age (years) 59.2 59.9

Male (%) 68.8 70.0

Mean Disease Duration (years) 5.3 5.3

TTR Mutation

Val30Met (%) 52.7 50.0

Non-Val30Met (%) 47.3 50.0

Disease Stage

Stage 1 (%) 67.0 68.3

Stage 2 (%) 33.0 31.7

Cardiomyopathy (%) 62.5 61.7

Mean mNIS+7 Score 79.2 74.8

Mean Norfolk QoL-DN Score 48.2 48.7

Data sourced from Benson et

al., 2018 and other

publications on the NEURO-

TTR trial.[9][13]
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The NEURO-TTR study met both of its co-primary endpoints, demonstrating a statistically

significant benefit of Inotersen over placebo.[12]

Endpoint Inotersen Placebo
Treatment
Difference
(95% CI)

p-value

Change from

Baseline in

mNIS+7 at Week

66

+5.8 +25.5
-19.7 (-26.4 to

-13.0)
<0.0001

Change from

Baseline in

Norfolk QoL-DN

at Week 66

+0.99 +12.67
-11.7 (-18.3 to

-5.1)
0.0006

Data represents

least-squares

mean change

from baseline.

Sourced from

Benson et al.,

2018 and other

publications on

the NEURO-TTR

trial.[23]

Subgroup analyses showed that the benefits of Inotersen were observed regardless of

disease stage (Stage 1 or 2), TTR mutation type (V30M or non-V30M), or the presence of

cardiomyopathy.[1]

The most common adverse events in the Inotersen group were injection site reactions,

nausea, headache, fatigue, and pyrexia.[13] The key safety concerns identified during the trial

were thrombocytopenia and glomerulonephritis.[25]

Thrombocytopenia: Three serious adverse events of severe thrombocytopenia (platelet

count <25 x 10⁹/L) were observed, including one fatal intracranial hemorrhage.[25]
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Glomerulonephritis: Three cases of glomerulonephritis were reported in the Inotersen group.

[25]

In response to these events, an enhanced safety monitoring protocol was implemented during

the study.[3] This protocol included more frequent monitoring of platelet counts and renal

function.[3][6]

Monitoring Parameter Frequency Action

Platelet Count Weekly

Dose interruption if <100 x

10⁹/L. More frequent

monitoring and potential

corticosteroid treatment for

further declines.[26]

Urine Protein to Creatinine

Ratio (UPCR)
Every 2 weeks Dose hold if ≥1000 mg/g.[26]

Estimated Glomerular Filtration

Rate (eGFR)
Every 2 weeks

Dose hold if <45 mL/min/1.73

m².[26]

The implementation of this enhanced monitoring was effective in mitigating the risk of severe

adverse events in the subsequent open-label extension study.[3]

Open-Label Extension (OLE) Study (NCT02175004)
Patients who completed the NEURO-TTR study were eligible to enroll in an open-label

extension study, where all patients received Inotersen.[3][27] Long-term data from the OLE

study, with up to 6.2 years of exposure, have shown sustained benefits in slowing disease

progression and preserving quality of life.[3][27] Patients who switched from placebo to

Inotersen in the OLE study showed a slowing of disease progression, highlighting the

importance of early treatment initiation.[3][27] No new safety signals were identified in the OLE

study.[3]

Regulatory Milestones
Orphan Drug Designation: Inotersen received Orphan Drug Designation from the U.S. Food

and Drug Administration (FDA) and the European Medicines Agency (EMA).
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FDA Approval: The FDA approved Inotersen (Tegsedi®) in October 2018 for the treatment of

the polyneuropathy of hereditary transthyretin-mediated amyloidosis in adults.[4]

EMA Approval: The European Commission granted marketing authorization for Inotersen in

July 2018 for the treatment of stage 1 or 2 polyneuropathy in adult patients with hATTR.[4]

Conclusion
Inotersen is a testament to the potential of antisense technology in treating genetic disorders.

Its development from a targeted molecular design to a clinically effective therapy has provided

a valuable treatment option for patients with hATTR with polyneuropathy. The robust data from

the NEURO-TTR study and its open-label extension have demonstrated that by inhibiting the

production of both mutant and wild-type TTR protein, Inotersen can significantly slow the

progression of neuropathic impairment and preserve the quality of life for individuals living with

this devastating disease. The manageable safety profile, with appropriate monitoring, further

supports its role in the management of hATTR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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